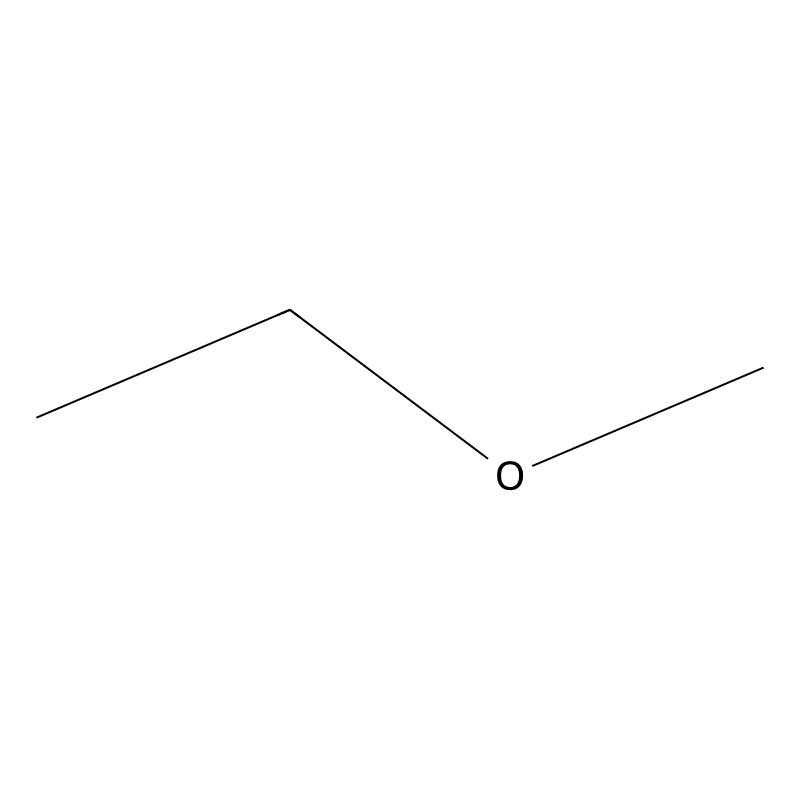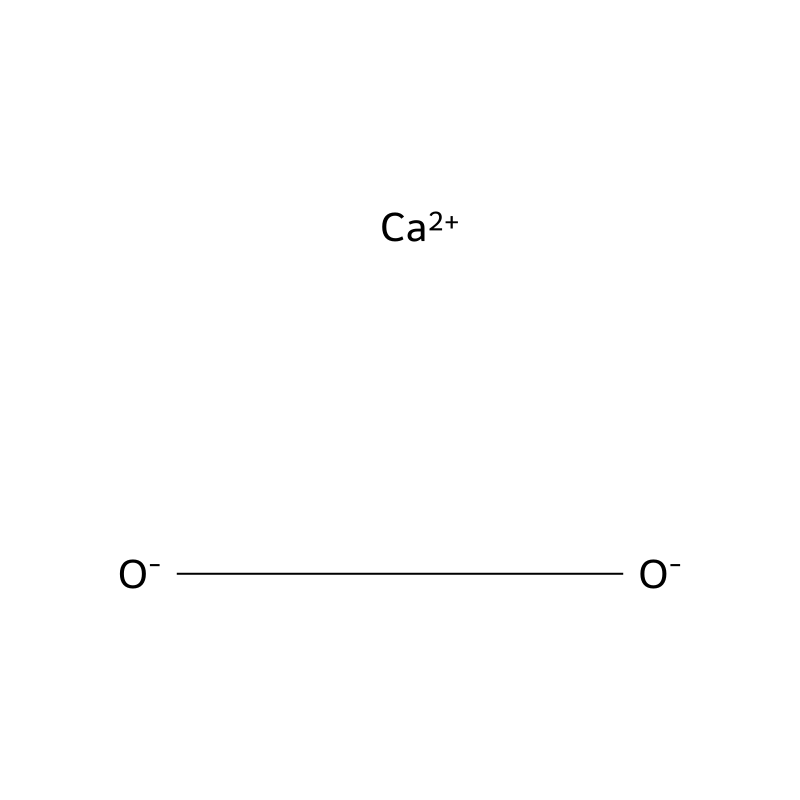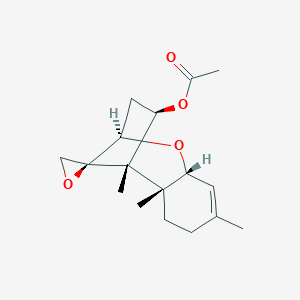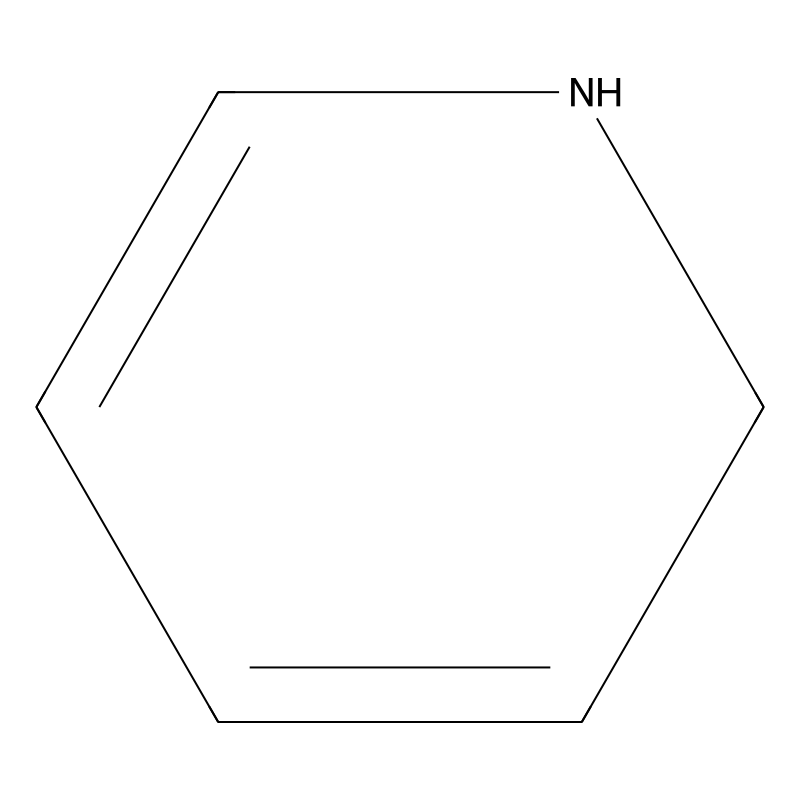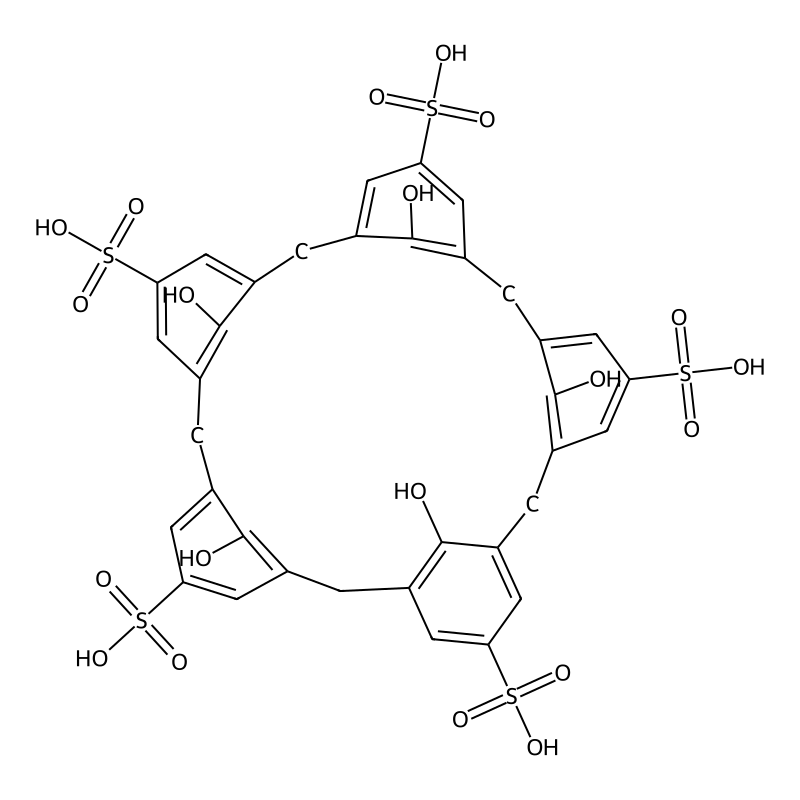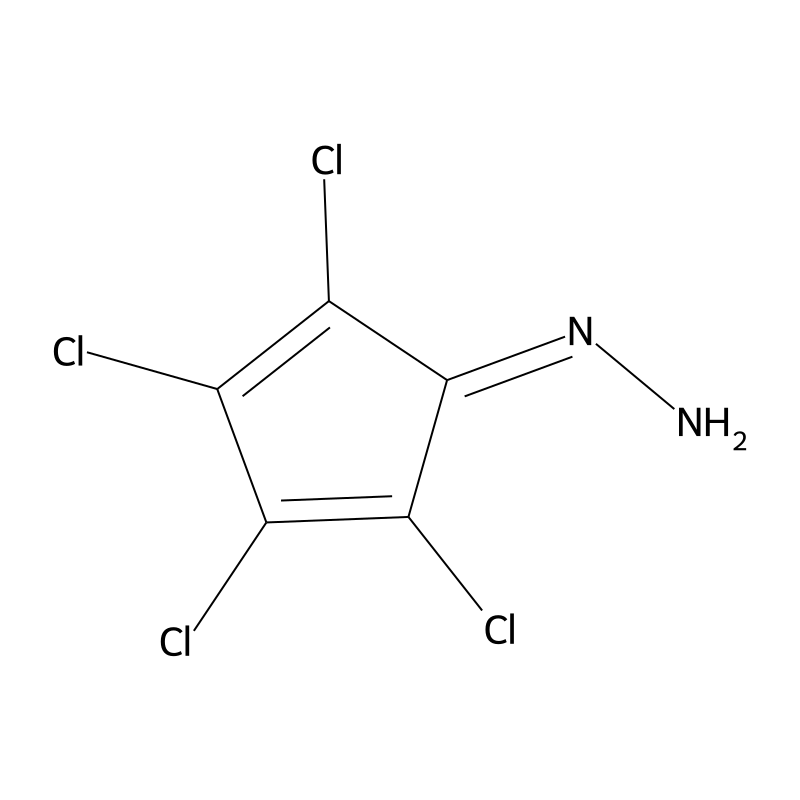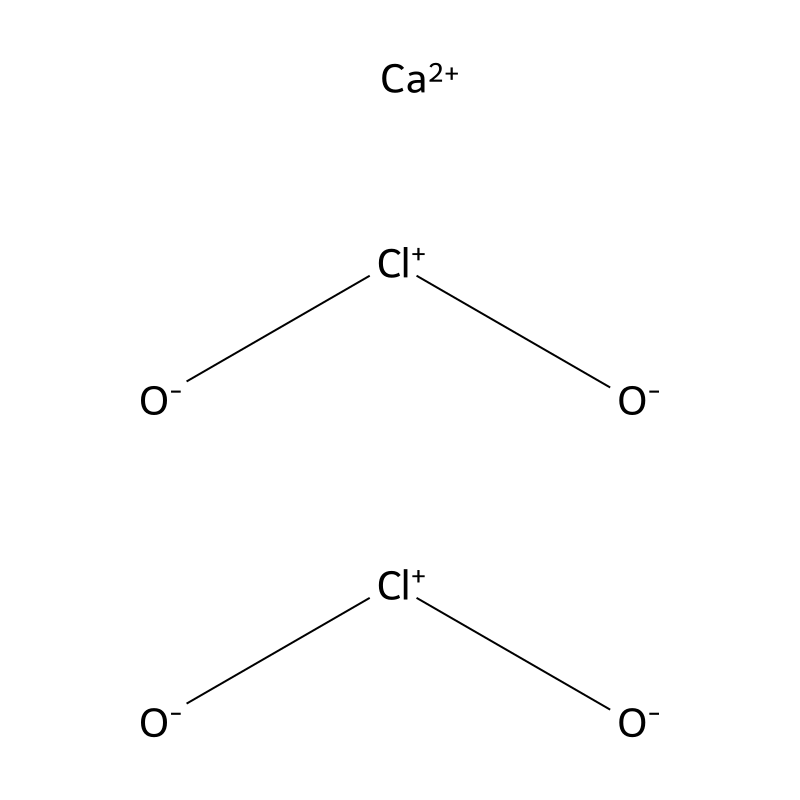Methylammonium iodide
Catalog No.
S1508183
CAS No.
14965-49-2
M.F
CH6IN
M. Wt
158.970 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.

Content Navigation
CAS Number
14965-49-2
Product Name
Methylammonium iodide
IUPAC Name
methanamine;hydroiodide
Molecular Formula
CH6IN
Molecular Weight
158.970 g/mol
InChI
InChI=1S/CH5N.HI/c1-2;/h2H2,1H3;1H
InChI Key
LLWRXQXPJMPHLR-UHFFFAOYSA-N
SMILES
C[NH3+].[I-]
Canonical SMILES
CN.I
The molecular structure of methylammonium iodide reveals a dimeric arrangement where hydrogen bonding plays a crucial role in stabilizing its monomeric and dimeric forms. The compound's unique structural properties contribute to its effectiveness in forming perovskite structures, which are characterized by their three-dimensional frameworks.
Perovskite Solar Cells:
- MAI serves as a crucial precursor in the fabrication of perovskite solar cells. Perovskites are a class of materials with exceptional light-harvesting properties, making them promising candidates for next-generation solar cells. [Source: National Renewable Energy Laboratory (.gov) ]
- By combining MAI with lead iodide (PbI₂) and other elements, researchers can create perovskite films with desired characteristics for efficient solar cell operation. [Source: Advanced Materials (journal) ]
- Research efforts are ongoing to optimize the use of MAI in perovskite solar cells, focusing on aspects like improving stability and efficiency. [Source: Royal Society of Chemistry (journal) ]
Other Research Applications:
- Beyond photovoltaics, MAI finds applications in various research areas, including:
- Light-emitting diodes (LEDs): Research explores using MAI in LEDs for their potential tunable light emission properties. [Source: AIP Publishing (journal) ]
- Lasers: Similar to LEDs, MAI's light-emitting properties are being investigated for potential laser applications. [Source: Cambridge University Press (journal) ]
- Optoelectronic devices: MAI's unique characteristics are being explored for developing novel optoelectronic devices with various functionalities. [Source: MDPI (journal) ]
, primarily in the context of forming perovskite materials. One notable reaction involves the thermal decomposition of methylammonium iodide when co-evaporated with lead iodide. During this process, methylammonium iodide can dissociate into its components, which may affect the resulting film's morphology and electronic properties .
The general reaction for synthesizing methylammonium iodide is as follows:
- Reactants: Methylamine (CH₃NH₂) + Hydroiodic acid (HI)
- Reaction:
- Add hydroiodic acid dropwise to methylamine while stirring in an ice bath.
- Heat the mixture to 40°C for 1 hour.
- Cool to room temperature and concentrate under reduced pressure to yield a yellow oil.
- Dissolve the oil in diethyl ether to filter out impurities.
- Introduce dry hydrogen iodide gas to precipitate methylammonium iodide as a white solid.
The synthesis of methylammonium iodide can be achieved through various methods:
- Direct Reaction: The primary method involves reacting methylamine with hydroiodic acid as described above.
- Evaporative Techniques: In the context of thin-film deposition, thermal evaporation techniques are employed where methylammonium iodide is co-evaporated with lead iodide under controlled conditions to form perovskite films. This method requires careful monitoring of environmental factors such as humidity to ensure high-quality film formation .
- Mechanochemical Synthesis: A newer approach involves mechanochemical methods that allow for solvent-free synthesis, enhancing scalability and reducing environmental impact .
Methylammonium iodide is primarily utilized in:
- Photovoltaics: As a key precursor for the synthesis of perovskite solar cells, particularly methylammonium lead iodide, which demonstrates high efficiency in converting solar energy into electricity.
- Field-Effect Transistors: Its properties make it suitable for use in organic electronic devices.
- Light Emitting Diodes: Methylammonium iodide contributes to the development of efficient light-emitting materials .
| Compound | Formula | Key Features |
|---|---|---|
| Methylammonium bromide | CH₃NH₃Br | Similar structure but less effective in photovoltaics |
| Formamidinium iodide | CH(NH₂)₂I | Higher stability but different electronic properties |
| Cesium lead halides | CsPbI₃ | More stable under humidity but less efficient than perovskites |
| Ammonium iodide | NH₄I | Simpler structure but lacks versatility in applications |
Methylammonium iodide's ability to form stable perovskite structures distinguishes it from these compounds, making it essential for high-efficiency solar cell technology.
Hydrogen Bond Acceptor Count
1
Hydrogen Bond Donor Count
2
Exact Mass
158.95450 g/mol
Monoisotopic Mass
158.95450 g/mol
Heavy Atom Count
3
Related CAS
74-89-5 (Parent)
GHS Hazard Statements
Aggregated GHS information provided by 41 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (97.56%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.56%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
H302 (97.56%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.56%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms

Irritant
Other CAS
14965-49-2
Wikipedia
Methylammonium iodide
Dates
Modify: 2024-04-14
Explore Compound Types
Get ideal chemicals from 750K+ compounds
